

Basic principles of using ATTO 647 in fluorescence microscopy.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

[Get Quote](#)

ATTO 647 in Fluorescence Microscopy: A Technical Guide

This in-depth guide explores the fundamental principles and practical applications of **ATTO 647**, a fluorescent dye widely utilized in advanced fluorescence microscopy. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the dye's properties, labeling methodologies, and its role in cutting-edge imaging techniques.

Core Principles of ATTO 647

ATTO 647 is a fluorescent label belonging to a new generation of dyes for the red spectral region.^{[1][2][3][4]} It is characterized by strong absorption, high fluorescence quantum yield, and notable photostability.^{[1][2][3][4][5]} These characteristics make it a robust tool for various fluorescence-based applications, including single-molecule detection.^[6]

A key advantage of operating in the red spectral region (with excitation wavelengths greater than 600 nm) is the reduction of background fluorescence from biological samples, as well as minimized Rayleigh and Raman scattering. This leads to an improved signal-to-noise ratio and enhanced sensitivity in imaging experiments. Furthermore, using longer wavelength excitation is less damaging to live cells.

ATTO 647 is a zwitterionic dye, meaning it has a net electrical charge of zero.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[6\]](#) It is also highly hydrophilic and soluble in water.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) The dye's fluorescence is largely independent of pH in the typical physiological range. However, it is sensitive to pH and can slowly degrade at a pH above 8.5.[\[2\]](#)[\[6\]](#)

A closely related dye, **ATTO 647N**, is a cationic dye that carries a net positive charge of +1 after conjugation.[\[7\]](#) It is known for its strong absorption, excellent fluorescence quantum yield, high photostability, and excellent ozone resistance.[\[7\]](#)

Photophysical Properties

The selection of a fluorophore is critically dependent on its photophysical parameters. These properties dictate the optimal instrument setup and the quality of the resulting fluorescence images.

Property	ATTO 647	ATTO 647N
Excitation Maximum (λ_{ex})	~646 nm [8]	~644 nm [9]
Emission Maximum (λ_{em})	~666 nm [8]	~669 nm [9]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ [3] [4]	$1.5 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$ [7]
Fluorescence Quantum Yield (η_{fl})	20% [3] [4]	65% [7]
Fluorescence Lifetime (τ_{fl})	~2.4 ns [2] [3] [4]	~3.5 ns [7]

Note: The exact spectral properties can vary slightly depending on the solvent and conjugation state.

Experimental Protocols

Precise and reproducible labeling of biomolecules is crucial for successful fluorescence microscopy. **ATTO 647** is available with various reactive groups to facilitate covalent attachment to different functional groups on target molecules.

Protein Labeling with ATTO 647 NHS-ester

This protocol is designed for labeling primary amines (e.g., on lysine residues) of proteins.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS)
- **ATTO 647** NHS-ester, dissolved in anhydrous DMSO or DMF
- Sodium bicarbonate buffer (0.1 M, pH 8.3-9.5)
- Purification column (e.g., Sephadex G-25)

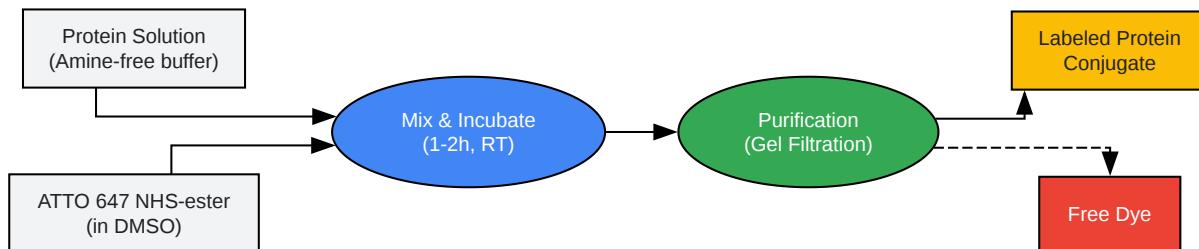
Procedure:

- Protein Preparation: Dissolve the protein in the bicarbonate buffer at a concentration of 2-10 mg/mL.[\[10\]](#) Ensure the buffer is free of amine-containing substances like Tris or glycine.[\[7\]](#)
- Dye Preparation: Immediately before use, dissolve the **ATTO 647** NHS-ester in DMSO or DMF to a concentration of 1-2 mg/mL.[\[7\]](#)
- Conjugation: Add the reactive dye solution to the protein solution. The optimal molar ratio of dye to protein will vary and should be determined empirically. A common starting point is a 10:1 molar ratio.[\[11\]](#)
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light. The incubation can be extended to 12 hours at 4°C.
- Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[\[7\]](#) The first colored band to elute is typically the conjugated protein.

Nucleic Acid Labeling

ATTO 647 can be incorporated into DNA and RNA through various enzymatic and chemical methods. For instance, the **ATTO 647N** RNA Labeling Kit utilizes the incorporation of **ATTO 647N-UTP** during in vitro transcription with T7 RNA polymerase.[\[12\]](#)

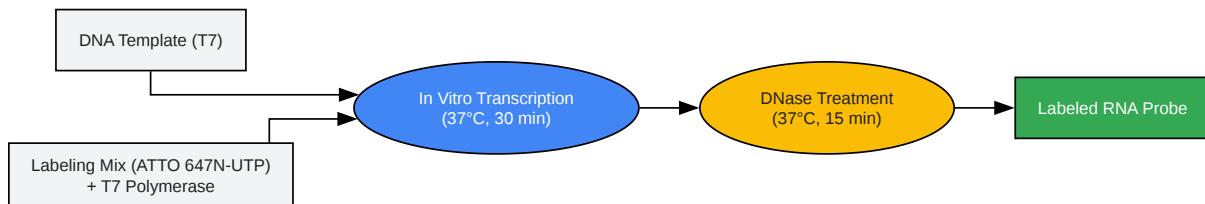
Materials:


- Linearized T7 template DNA
- **ATTO 647N** RNA Labeling Mix (containing **ATTO 647N-UTP**)
- T7 RNA Polymerase
- RNase-free water and buffers

Procedure:

- Transcription Reaction Setup: On ice, combine the T7 reaction buffer, labeling mix, template DNA, T7 RNA polymerase, and RNase inhibitor.
- Incubation: Incubate the reaction at 37°C for 30 minutes.[12]
- DNase Treatment: To remove the DNA template, add RNase-free DNase and incubate for another 15 minutes at 37°C.[12]
- Reaction Stop: Stop the reaction by adding EDTA.[12]
- Purification (Optional): For most hybridization assays, purification of the labeled RNA probe is not necessary.[12]

Visualization of Workflows


Protein Labeling Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for protein labeling with **ATTO 647** NHS-ester.

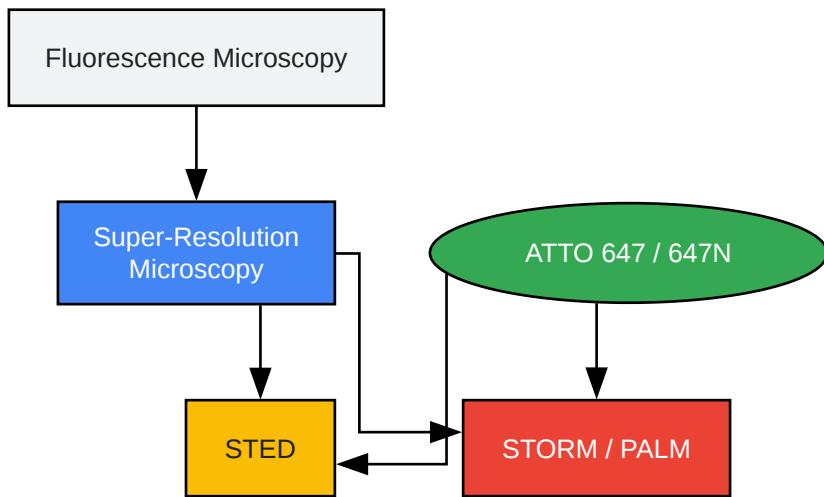
In Vitro Transcription Labeling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for enzymatic labeling of RNA with **ATTO 647N**.

Advanced Applications: Super-Resolution Microscopy

The exceptional photostability and brightness of **ATTO 647** and **ATTO 647N** make them highly suitable for super-resolution imaging techniques that push the boundaries of the diffraction limit of light.


Stimulated Emission Depletion (STED) Microscopy

In STED microscopy, a donut-shaped depletion laser is used to silence fluorescence in the periphery of the excitation spot, effectively narrowing the point spread function and increasing resolution. **ATTO 647N** is frequently used in STED microscopy due to its high photostability under the intense illumination required.^{[13][14][15][16]} The combination of ATTO 590 and **ATTO 647N** has been successfully used for two-color STED imaging.^[13]

Stochastic Optical Reconstruction Microscopy (STORM)

STORM and related techniques rely on the sequential activation and localization of individual fluorophores to reconstruct a super-resolved image. While Alexa Fluor 647 is a very popular dye for STORM, **ATTO 647** has also been utilized in this context.^[17] The photoswitching properties of the dye in specific buffer conditions are critical for the success of these methods.^[18]

Logical Relationship in Super-Resolution Microscopy

[Click to download full resolution via product page](#)

Caption: Role of **ATTO 647** in super-resolution microscopy techniques.

In conclusion, **ATTO 647** and its derivatives are powerful and versatile tools in the field of fluorescence microscopy. Their favorable photophysical properties, coupled with straightforward labeling chemistries, make them ideal candidates for a wide range of applications, from standard epifluorescence imaging to advanced super-resolution modalities. This guide provides the foundational knowledge for researchers to effectively incorporate **ATTO 647** into their experimental designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. downloads.leica-microsystems.com [downloads.leica-microsystems.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]

- 5. idtdna.com [idtdna.com]
- 6. Atto 647 BioReagent, suitable for fluorescence, $\geq 90\%$ (HPCE) | Sigma-Aldrich [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Spectrum [Atto 647] | AAT Bioquest [aatbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Super-resolution imaging of ciliary microdomains in isolated olfactory sensory neurons using a custom two-color stimulated emission depletion microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Super Resolution Microscopy [mpbcommunications.com]
- 15. researchgate.net [researchgate.net]
- 16. OPG [opg.optica.org]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Basic principles of using ATTO 647 in fluorescence microscopy.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554283#basic-principles-of-using-atto-647-in-fluorescence-microscopy>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com